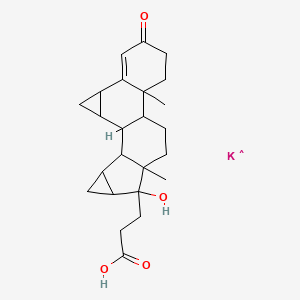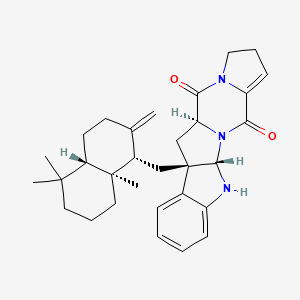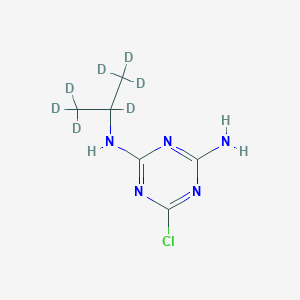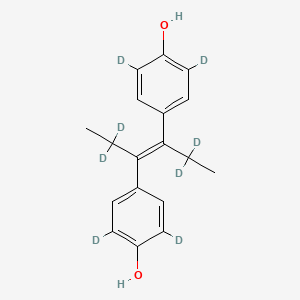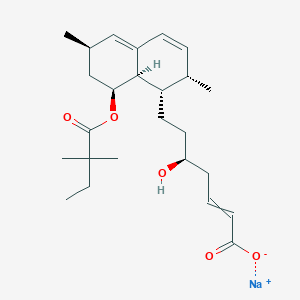
Ácido 1-Butenilborónico
Descripción general
Descripción
1-Butenylboronic acid (1-BBA) is an organic compound that belongs to the family of boronic acids. It is a colorless, crystalline solid with a molecular formula of C4H7BO2. It is widely used in organic synthesis and has a variety of applications in scientific research. 1-BBA is a versatile compound with a wide range of properties that make it attractive for various uses.
Aplicaciones Científicas De Investigación
Aplicaciones de Detección
Los ácidos borónicos, incluido el Ácido 1-Butenilborónico, se utilizan cada vez más en diversas áreas de investigación, incluidas las aplicaciones de detección {svg_1}. Interaccionan con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que lleva a su utilidad en varias aplicaciones de detección {svg_2}. Estas aplicaciones de detección pueden ser ensayos homogéneos o detección heterogénea {svg_3}.
Etiquetado Biológico
La interacción clave de los ácidos borónicos con los dioles permite su utilización en varias áreas, incluido el etiquetado biológico {svg_4}. Esto implica el uso de ácidos borónicos para etiquetar moléculas biológicas, células o tejidos para su detección o seguimiento {svg_5}.
Manipulación y Modificación de Proteínas
Los ácidos borónicos se han utilizado para la manipulación y modificación de proteínas {svg_6}. Esto incluye el uso de ácidos borónicos para modificar la estructura o función de las proteínas, o para manipular proteínas para diversas aplicaciones de investigación {svg_7}.
Tecnologías de Separación
Los ácidos borónicos se han utilizado en tecnologías de separación {svg_8}. Esto implica el uso de ácidos borónicos para separar diferentes tipos de moléculas en función de sus interacciones con el ácido borónico {svg_9}.
Desarrollo de Terapéuticos
Los ácidos borónicos se han utilizado en el desarrollo de terapéuticos {svg_10}. Esto incluye el uso de ácidos borónicos en el diseño y síntesis de nuevos fármacos o agentes terapéuticos {svg_11}.
Electroforesis de Moléculas Glicadas
Los ácidos borónicos se han utilizado para la electroforesis de moléculas glicadas {svg_12}. Esto implica el uso de ácidos borónicos para separar moléculas glicadas en función de su tamaño y carga {svg_13}.
Materiales de Construcción para Microparticulas
Los ácidos borónicos se han utilizado como materiales de construcción para microparticulas para métodos analíticos {svg_14}. Esto implica el uso de ácidos borónicos para construir microparticulas que se pueden utilizar en varios métodos analíticos {svg_15}.
Liberación Controlada de Insulina
Los ácidos borónicos se han utilizado en polímeros para la liberación controlada de insulina {svg_16}. Esto implica el uso de ácidos borónicos para crear polímeros que pueden liberar insulina de forma controlada {svg_17}.
Mecanismo De Acción
The mechanism of action of boronic acids involves the formation of reversible covalent complexes with diols . This property allows boronic acids to interact with various biological molecules, leading to various biological effects. For example, the introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
Safety and Hazards
Direcciones Futuras
Boronic acids, including 1-Butenylboronic Acid, have a wide range of potential applications. They can be used in the development of new drugs, as sensors, in delivery systems, and more . The future of boronic acid research lies in extending studies to obtain new promising drugs and in exploring their potential uses in various fields .
Análisis Bioquímico
Biochemical Properties
1-Butenylboronic Acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases, where 1-Butenylboronic Acid acts as a competitive inhibitor by binding to the active site of the enzyme .
Cellular Effects
1-Butenylboronic Acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, 1-Butenylboronic Acid can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing gene expression and cellular responses .
Molecular Mechanism
At the molecular level, 1-Butenylboronic Acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity, affecting downstream biochemical pathways. Furthermore, 1-Butenylboronic Acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Butenylboronic Acid can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-Butenylboronic Acid has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-Butenylboronic Acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and metabolic pathways. At high doses, 1-Butenylboronic Acid can cause toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular responses .
Metabolic Pathways
1-Butenylboronic Acid is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It can influence pathways such as glycolysis and the tricarboxylic acid cycle by affecting the activity of key enzymes. These interactions can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 1-Butenylboronic Acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of 1-Butenylboronic Acid can affect its activity and function, influencing its overall biochemical effects .
Subcellular Localization
1-Butenylboronic Acid exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in various biochemical pathways .
Propiedades
IUPAC Name |
but-1-enylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h3-4,6-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDBUAXGGKQJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694722 | |
| Record name | But-1-en-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852458-12-9 | |
| Record name | But-1-en-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



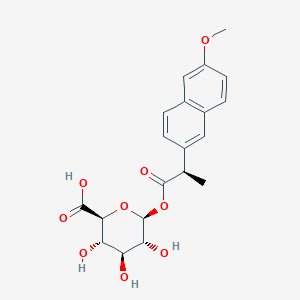
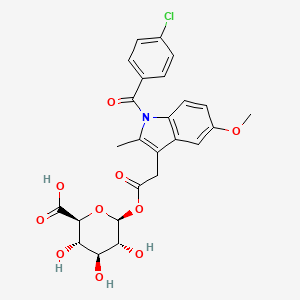


![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)

